molecular formula C13H13IO8 B144149 Dess-Martin periodinane CAS No. 87413-09-0

Dess-Martin periodinane

Cat. No.: B144149
CAS No.: 87413-09-0
M. Wt: 424.14 g/mol
InChI Key: NKLCNNUWBJBICK-UHFFFAOYSA-N
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Description

Dess-Martin periodinane, also known as 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine compound widely used as an oxidizing agent in organic chemistry. It was developed by American chemists Daniel Benjamin Dess and James Cullen Martin in 1983. This reagent is particularly valued for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dess-Martin periodinane typically involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation. The process can be summarized as follows:

Industrial Production Methods: While this compound is highly effective, its industrial production is limited due to its cost and potentially explosive nature. The reagent is typically produced in smaller quantities for laboratory use rather than large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dess-Martin periodinane is primarily used for oxidation reactions. It is known for its ability to oxidize:

  • Primary alcohols to aldehydes
  • Secondary alcohols to ketones
  • Amides to imides
  • Amines to nitriles
  • Disulfides to sulfones

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dess-Martin periodinane has a wide range of applications in scientific research, particularly in organic synthesis. Some of its key applications include:

Comparison with Similar Compounds

Dess-Martin periodinane stands out due to its unique combination of reactivity, mild conditions, and selectivity, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236335
Record name Triacetoxyperiodinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87413-09-0
Record name Dess-Martin periodinane
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Record name Triacetoxyperiodinane
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Record name Triacetoxyperiodinane
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Record name Dess-Martin periodinane
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Record name TRIACETOXYPERIODINANE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol (Intermediate 132, 120 mg, 0.325 mmol) in DCM (20 mL) at 0 C was added Dess-Martin Periodinane (138 mg, 0.325 mmol). The resulting reaction mixture was stirred at room temperature for 2 h and then further Dess-Martin Periodinane (138 mg, 0.325 mmol) was added. The reaction mixture was stirred for a further 16 h at room temperature and then quenched with a saturated sodium bicarbonate aq. solution (10 mL). The resulting bi-layer was separated and the organics washed further with a 1M aq. HCl solution (10 mL). Organics were dried over magnesium sulfate, evaporated to dryness and purified by silica chromatography (0 to 3% MeOH in DCM) to afford the title compound as an off-white solid (Dess-Martin Periodinane impurities (17%) also present) (179 mg, 150%). Method C HPLC-MS: MH+ requires m/z=367. Found: m/z=367, Rt=1.14 min (74%).
Name
1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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